molecular formula C7H7Cl2O3P B186471 2,6-Dichlorobenzylphosphonic acid CAS No. 80395-10-4

2,6-Dichlorobenzylphosphonic acid

Cat. No.: B186471
CAS No.: 80395-10-4
M. Wt: 241 g/mol
InChI Key: CPPHQOFUDIOVLN-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzylphosphonic acid is an organophosphorus compound with the molecular formula C7H7Cl2O3P It features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and a phosphonic acid group

Scientific Research Applications

2,6-Dichlorobenzylphosphonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of enzyme inhibitors.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Safety and Hazards

The safety data sheet for a related compound, 2,6-Dichlorophenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to note that safety data for 2,6-Dichlorobenzylphosphonic acid may differ.

Future Directions

A study has shown that simple modifications of 2,6-dichloroisonicotinic acids could lead to new weapons against plant diseases . This suggests that 2,6-Dichlorobenzylphosphonic acid could potentially be explored in similar applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzyl chloride with a phosphite ester, followed by hydrolysis to yield the phosphonic acid. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., using hydrochloric acid) or via the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzylphosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phosphonic acid group can participate in redox reactions, although these are less common.

    Hydrolysis: The ester forms of this compound can be hydrolyzed to yield the free phosphonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines). Reaction conditions often involve refluxing in solvents such as ethanol or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylphosphonic acids, while hydrolysis yields the free phosphonic acid.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzylphosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichlorobenzylphosphonic acid is unique due to the presence of chlorine atoms at the 2 and 6 positions, which influence its reactivity and potential applications. The specific positioning of these substituents can enhance its effectiveness as an enzyme inhibitor and its utility in various chemical reactions.

Properties

IUPAC Name

(2,6-dichlorophenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2O3P/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPHQOFUDIOVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CP(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365282
Record name 2,6-dichlorobenzylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80395-10-4
Record name 2,6-dichlorobenzylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

O,O-Diethyl 2,6-dichlorobenzylphosphonate (1794 grams) and concentrated hydrochloric acid (2 l) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture was heated at reflux for a period of 16 hours. The mixture was then cooled in the formation of a solid product. This product was recovered by filtration was washed with water and dried to yield the desired product 2,6-dichlorobenzylphosphonic acid having a melt point of 211° to 218° C.
Quantity
1794 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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